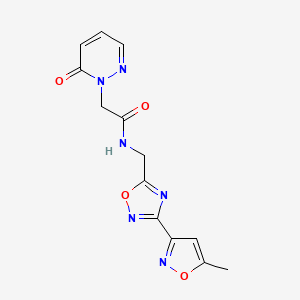

![molecular formula C12H11N5 B2783970 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine CAS No. 66548-76-3](/img/structure/B2783970.png)

3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine

概要

説明

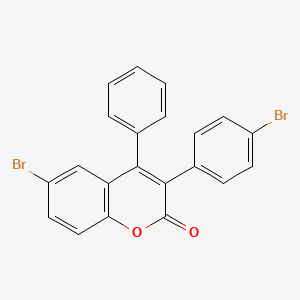

“3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine” is a derivative of pyridazinone, a class of organic compounds known for their broad spectrum of pharmacological activities . Pyridazinones have been found to exhibit a wide range of pharmacological activities and have been described in a large number of research articles and patents .

作用機序

Target of Action

Similar compounds such as pyridazinone derivatives have been found to inhibit calcium ion influx , which is required for the activation of platelet aggregation .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit calcium ion influx , which could suggest a potential interaction with calcium channels.

Biochemical Pathways

The inhibition of calcium ion influx could potentially affect a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of similar compounds could add additional value in drug discovery and development .

Result of Action

The inhibition of calcium ion influx could potentially lead to a decrease in platelet aggregation, which could have therapeutic implications in conditions such as thrombosis.

実験室実験の利点と制限

MPTP has several advantages and limitations for lab experiments. One of the advantages is that it can be used to create animal models of Parkinson's disease, which has helped in the understanding of the disease and the development of new treatments. MPTP is also a potent inhibitor of certain enzymes, making it a promising lead compound for the development of new drugs.

However, MPTP also has several limitations. It is a highly toxic compound and must be handled with care. It also has a short half-life, making it difficult to study its long-term effects.

将来の方向性

There are several future directions for the study of MPTP. One direction is the development of new drugs based on the structure of MPTP. Another direction is the study of the long-term effects of MPTP on the brain and its potential applications in the treatment of neurodegenerative diseases. Additionally, the use of MPTP in the creation of animal models of Parkinson's disease can be further optimized to better mimic the disease in humans.

科学的研究の応用

MPTP has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of MPTP is in drug discovery and medicinal chemistry. MPTP has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising lead compound for the development of new drugs.

MPTP has also been studied for its potential applications in neuroscience. It has been shown to act as a neurotoxin, specifically targeting dopaminergic neurons in the brain. This property has been exploited to create animal models of Parkinson's disease, which has helped in the understanding of the disease and the development of new treatments.

特性

IUPAC Name |

3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-8-14-15-12-6-5-11(16-17(8)12)9-3-2-4-10(13)7-9/h2-7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJICVFGADMKYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

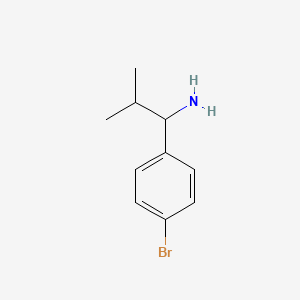

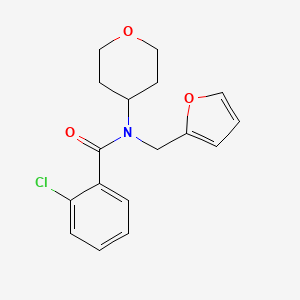

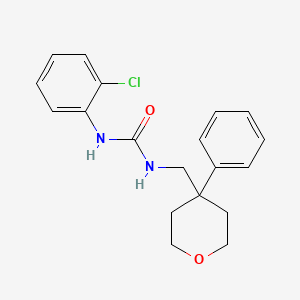

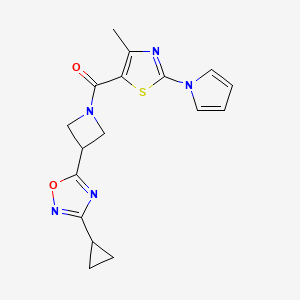

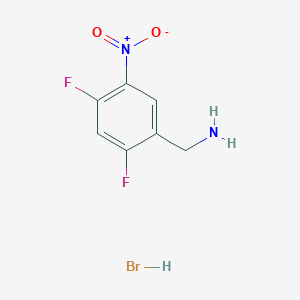

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile](/img/structure/B2783887.png)

![3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2783899.png)

![N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2783901.png)

![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/no-structure.png)